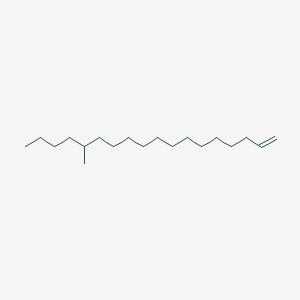
(s)-14-Methyl-1-octadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-14-Methyl-1-octadecene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and a methyl group attached to the 14th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-14-Methyl-1-octadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oligomerization of ethylene. This method utilizes metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
(s)-14-Methyl-1-octadecene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of the corresponding alkane.
Substitution: The methyl group can undergo halogenation reactions with reagents such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
(s)-14-Methyl-1-octadecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of (s)-14-Methyl-1-octadecene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Octadecene: Lacks the methyl group at the 14th position, resulting in different physical and chemical properties.
14-Methyl-1-hexadecene: Shorter carbon chain, leading to variations in reactivity and applications.
2-Methyl-1-octadecene: Methyl group positioned differently, affecting its steric and electronic properties.
Uniqueness
(s)-14-Methyl-1-octadecene is unique due to the specific positioning of the methyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C19H38 |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
14-methyloctadec-1-ene |
InChI |
InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3 |
InChI Key |
NAEZQVWAWSVOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















